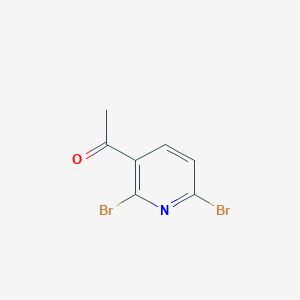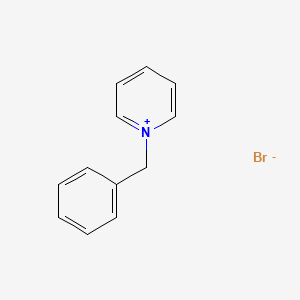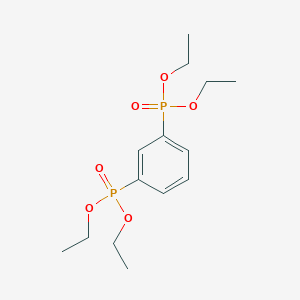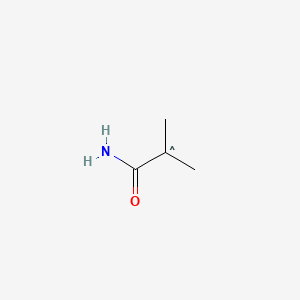
2-(4-bromophenyl)-N-hydroxyacetamide
Vue d'ensemble
Description
The compound “2-(4-bromophenyl)-N-hydroxyacetamide” likely contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a hydroxyacetamide group, which is an acetamide (a derivative of acetic acid) with a hydroxyl group attached .
Molecular Structure Analysis
The molecular structure of “2-(4-bromophenyl)-N-hydroxyacetamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-(4-bromophenyl)-N-hydroxyacetamide” would depend on its specific structure and the conditions under which it is reacted. Similar compounds, such as 4-bromophenylacetic acid, undergo various reactions including the formation of hydrazone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-bromophenyl)-N-hydroxyacetamide” would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility, and spectral properties .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- Synthesis and Assessment : The synthesis of novel acetamide derivatives, including those related to 2-(4-bromophenyl)-N-hydroxyacetamide, has been explored for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. These compounds, synthesized through a multi-step reaction sequence, displayed activities comparable to standard drugs, particularly when certain groups like bromo, tert-butyl, and nitro were present (Rani, Pal, Hegde, & Hashim, 2016).
Chemical Synthesis and Derivatives
- Novel Derivative Synthesis : Studies have involved the creation of novel derivatives using components like N-bromoacetamide in aqueous organic solvents. This includes the synthesis of 2-phosphinoylphospholane 1-oxide derivatives, showcasing the chemical versatility of compounds related to 2-(4-bromophenyl)-N-hydroxyacetamide (Miyamoto, Yamashita, & Oshikawa, 1992).
Analytical Chemistry and Environmental Applications
- Miticides Detection : The compound has been used in the development of immunoassays for the analysis of miticides, such as bromopropylate. This application demonstrates the compound's utility in environmental and analytical chemistry (Ramón‐Azcón, Sánchez-Baeza, Sanvicens, & Marco, 2009).
Structural and Crystallographic Studies
- Crystal Structure Analysis : The compound's derivatives, like N-phenyl-2-hydroxyacetamide, have been examined for their crystal structures, revealing insights into molecular arrangements and interactions. This research contributes to the understanding of molecular and crystallographic properties (Perpétuo & Janczak, 2009).
Medical and Pharmacological Research
- Pharmacological Evaluation : Derivatives of 2-(4-bromophenyl)-N-hydroxyacetamide have been assessed for their potential as anticonvulsant agents. This includes studying the synthesis of N-acetyl enamides, which are considered in the context of treating epilepsy and related disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 4-bromophenylacetic acid, have been used in the synthesis of various hydrazone derivatives . These derivatives have been found to interact with various targets, depending on the specific derivative and its structure .
Mode of Action
Related compounds, such as 4-bromophenylacetic acid, have been used to create hydrazone derivatives . These derivatives are formed by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen . This suggests that 2-(4-bromophenyl)-N-hydroxyacetamide may also interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid . This suggests that 2-(4-bromophenyl)-N-hydroxyacetamide may also affect similar biochemical pathways.
Result of Action
For instance, indole derivatives, which share a similar aromatic structure, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that similar environmental factors may influence the action of 2-(4-bromophenyl)-N-hydroxyacetamide.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-3-1-6(2-4-7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJVSALVNBYIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-hydroxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate](/img/structure/B3255682.png)
![5-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3255702.png)
![1-[(4-Aminophenyl)methyl]piperidine-2,6-dione](/img/structure/B3255710.png)








![6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B3255784.png)
